2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate
Description
2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate is a piperazine derivative characterized by a pyridin-3-ylmethyl substituent at the piperazine ring and an acetic acid moiety at the 2-position. Its IUPAC name is [3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetic acid (synonyms listed in ).
Properties
IUPAC Name |
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)6-10-12(18)14-4-5-15(10)8-9-2-1-3-13-7-9/h1-3,7,10H,4-6,8H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIGOXECUMUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](C(C(=O)N1)CC(=O)[O-])CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate is a piperazine derivative that has garnered attention for its diverse biological activities. Piperazine derivatives are well-known in medicinal chemistry for their roles in various therapeutic applications, including antimicrobial, antiviral, and antipsychotic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a pyridine moiety and an oxo group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Dopamine and Serotonin Receptors:
Piperazine derivatives often act as antagonists at dopamine and serotonin receptors, which play crucial roles in mood regulation and psychotic disorders. This interaction can modulate neurotransmitter pathways, leading to potential antipsychotic effects.
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at concentrations of 1 mM, suggesting its potential use as an antimicrobial agent .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Antiviral Potential
In vitro studies have shown that the compound exhibits antiviral activity against certain viruses. For example, it was found to inhibit viral replication in cell culture models, indicating its potential as a therapeutic agent in viral infections .
Case Studies
Several case studies have documented the therapeutic applications of similar piperazine derivatives:
- Antipsychotic Effects: A clinical trial involving a piperazine derivative demonstrated significant improvements in patients with schizophrenia when administered at therapeutic doses.
- Antitumor Activity: Research on related compounds has shown promising results in inhibiting tumor growth in xenograft models, suggesting that this compound may also possess anticancer properties .
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of piperazine often exhibit significant antimicrobial activity. In studies evaluating similar compounds, it was found that modifications in the piperazine structure could enhance antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Potential
The biological activity of 2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate extends to anticancer research. Compounds with piperazine frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the incorporation of pyridine enhances the interaction with biological targets involved in cancer progression .
Neurological Disorders
Piperazine derivatives are known for their neuroactive properties. The compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that similar compounds can influence serotonin and dopamine pathways, which are critical in conditions like depression and anxiety .
Drug Development
The structural characteristics of this compound make it a candidate for further development as a pharmaceutical agent. Its bioactivity profile suggests potential as a lead compound in drug discovery programs targeting infectious diseases and cancer therapies.
Study 1: Antibacterial Efficacy
In a recent study, a series of piperazine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications similar to those found in this compound significantly improved activity against resistant bacterial strains, highlighting the importance of structural diversity in enhancing efficacy .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of piperazine-based compounds. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics with fewer side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetic acid
- Structure: Replaces the pyridin-3-ylmethyl group with a 3-phenoxybenzyl substituent ().
- The aromatic phenoxy group may engage in π-π stacking interactions, influencing receptor binding affinity.
- Applications: No direct pharmacological data are provided, but its structural similarity to the target compound suggests possible use in medicinal chemistry for CNS-targeted therapies.
(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic acid
- Structure : Features 2,2-dimethyl groups on the piperazine ring ().
- Reduced polarity compared to the pyridin-3-ylmethyl derivative.
- Applications : Listed as a supplier product (Alfa Chemistry), suggesting use as a synthetic intermediate or reference standard.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structure : Contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the piperazine nitrogen ().
- Key Differences: The Fmoc group is highly hydrophobic and UV-active, making this compound suitable for solid-phase peptide synthesis (SPPS).
- Applications : Primarily used as a reagent in peptide synthesis.
1-Pyrimidinylpiperazine (1-PP)
- Structure : A piperazine metabolite of buspirone with a pyrimidinyl substituent ().
- Key Differences :
- Lacks the acetic acid moiety but shares a nitrogen-rich aromatic substituent.
- Clinically validated as a serotonin (5-HT1A) receptor modulator, with demonstrated anxiolytic and anti-alcohol dependency effects in human trials.
- Applications : Used pharmacologically to treat anxiety and comorbid alcohol dependency.
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility vs. Activity: The pyridin-3-ylmethyl and phenoxybenzyl analogs () highlight how aromatic substituents modulate lipophilicity and receptor interactions. The pyridine group may favor hydrogen bonding, while phenoxybenzyl enhances membrane penetration.
- Metabolite Relevance : 1-PP () demonstrates that piperazine derivatives can exhibit clinically significant neuropharmacological effects, suggesting the target compound merits further investigation for CNS applications.
- Synthetic Utility : The Fmoc-protected derivative () underscores the role of piperazine-acetic acid hybrids in chemical synthesis, though its biological inactivity contrasts with the pharmacologically active 1-PP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
